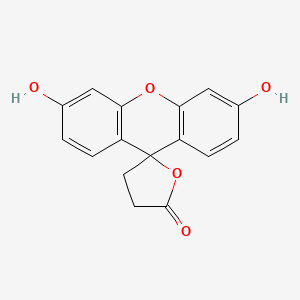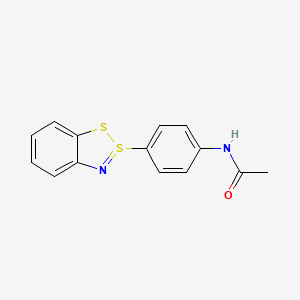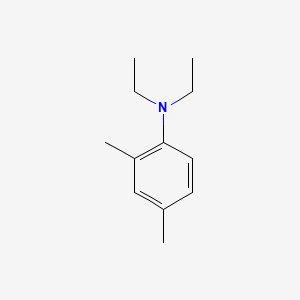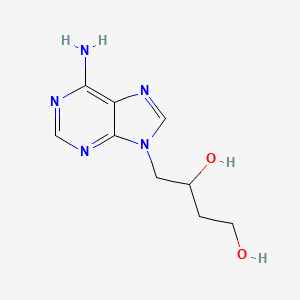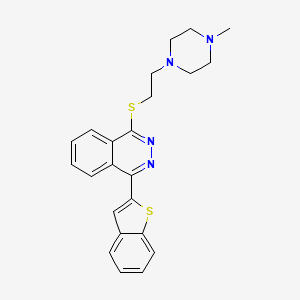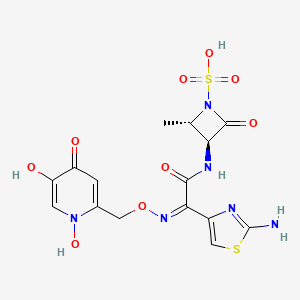
9Yyx84C6B7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9Yyx84C6B7 involves multiple steps, including the formation of diazonium salts and coupling reactions. The preparation method typically starts with the formation of a diazonium salt in an acidic medium, followed by coupling with another compound to form the desired product . The reaction conditions often require precise control of temperature, pH, and concentration to ensure the successful formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the compound. The use of advanced technologies such as microfluidization can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
9Yyx84C6B7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce simpler molecules with fewer functional groups .
Scientific Research Applications
9Yyx84C6B7 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an active ingredient in drug formulations.
Industry: The compound is used in the production of specialized materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 9Yyx84C6B7 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with mitochondrial complex III and other cellular components .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 9Yyx84C6B7 include:
- BAL-19765
- BAL-19766
- BAL-19767
Uniqueness
What sets this compound apart from these similar compounds is its unique molecular structure and specific interactions with biological targets. Its distinct chemical properties make it a valuable compound for various research applications .
Properties
CAS No. |
404824-79-9 |
|---|---|
Molecular Formula |
C15H16N6O9S2 |
Molecular Weight |
488.5 g/mol |
IUPAC Name |
(2S,3S)-3-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(1,5-dihydroxy-4-oxopyridin-2-yl)methoxyimino]acetyl]amino]-2-methyl-4-oxoazetidine-1-sulfonic acid |
InChI |
InChI=1S/C15H16N6O9S2/c1-6-11(14(25)21(6)32(27,28)29)18-13(24)12(8-5-31-15(16)17-8)19-30-4-7-2-9(22)10(23)3-20(7)26/h2-3,5-6,11,23,26H,4H2,1H3,(H2,16,17)(H,18,24)(H,27,28,29)/b19-12-/t6-,11-/m0/s1 |
InChI Key |
UUGRTBCTVUNWTN-DLRIENLKSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](C(=O)N1S(=O)(=O)O)NC(=O)/C(=N\OCC2=CC(=O)C(=CN2O)O)/C3=CSC(=N3)N |
Canonical SMILES |
CC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOCC2=CC(=O)C(=CN2O)O)C3=CSC(=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


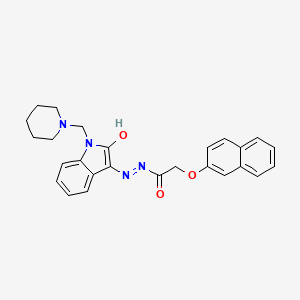

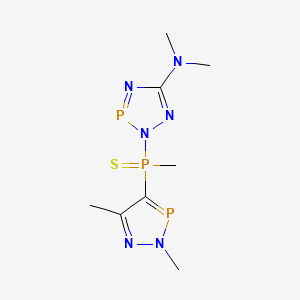


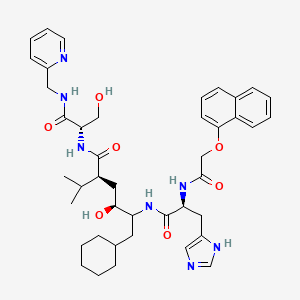
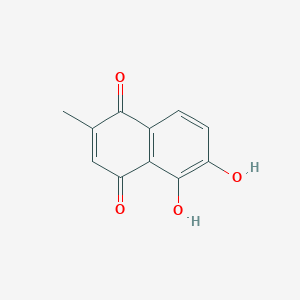
![3-Amino-2-[[1-(aminomethyl)-2-hydroxy-2-oxo-ethyl]disulfanyl]propanoic acid](/img/structure/B12789024.png)
